isoescin Ia isoescin Ia isoescin Ia is a natural product found in Aesculus chinensis and Aesculus hippocastanum with data available.
See also: Horse Chestnut (part of).
Brand Name: Vulcanchem
CAS No.: 219944-39-5
VCID: VC21338381
InChI: InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
SMILES:
Molecular Formula: C55H86O24
Molecular Weight: 1131.3 g/mol

isoescin Ia

CAS No.: 219944-39-5

VCID: VC21338381

Molecular Formula: C55H86O24

Molecular Weight: 1131.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

isoescin Ia - 219944-39-5

Description

Isoescin Ia is a triterpene saponin, primarily isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is an isomer of escin Ia, another major active component of escin, which is widely used for its therapeutic properties, including anti-inflammatory, anti-edematous, and vasoprotective effects . Isoescin Ia has been studied for its pharmacological activities and pharmacokinetic properties, which are crucial for understanding its clinical applications.

Pharmacological Activities

Isoescin Ia, like escin Ia, is used in the treatment of chronic venous insufficiency, hemorrhoids, inflammation, and edema . Additionally, it has been reported to possess anti-HIV-1 protease activity, expanding its potential therapeutic applications .

Pharmacokinetics

Pharmacokinetic studies on isoescin Ia have shown that it undergoes interconversion with escin Ia in vivo. This means that administering one isomer can lead to exposure to the other . The bioavailability of isoescin Ia is relatively low, similar to escin Ia, with absorption rates less than 0.25% when administered orally .

Pharmacokinetic ParameterValue for Isoescin Ia
Bioavailability (F)< 0.25%
InterconversionBidirectional with escin Ia

Research Findings

Recent studies have highlighted the importance of understanding the pharmacokinetics of isoescin Ia and its isomers for improving clinical efficacy. The interconversion between isoescin Ia and escin Ia suggests that using herbal preparations of escin may provide a longer duration of action compared to administering single isomers .

Moreover, computational and experimental studies have explored the potential molecular mechanisms of escin-induced renal cytotoxicity, suggesting that escin isomers, including isoescin Ia, may interact with heat shock proteins (HSPs), which could be relevant for understanding adverse effects .

CAS No. 219944-39-5
Product Name isoescin Ia
Molecular Formula C55H86O24
Molecular Weight 1131.3 g/mol
IUPAC Name (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid
Standard InChI InChI=1S/C55H86O24/c1-10-23(2)46(71)79-44-43(68)55(22-72-24(3)59)26(17-50(44,4)5)25-11-12-30-51(6)15-14-32(52(7,21-58)29(51)13-16-53(30,8)54(25,9)18-31(55)60)75-49-41(77-48-38(66)36(64)34(62)28(20-57)74-48)39(67)40(42(78-49)45(69)70)76-47-37(65)35(63)33(61)27(19-56)73-47/h10-11,26-44,47-49,56-58,60-68H,12-22H2,1-9H3,(H,69,70)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42-,43-,44-,47-,48-,49+,51-,52+,53+,54+,55-/m0/s1
Standard InChIKey YOSIWGSGLDDTHJ-IVKVKCDBSA-N
Isomeric SMILES C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O
Canonical SMILES CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)COC(=O)C)O
Appearance Powder
Purity > 95%
Quantity Milligrams-Grams
Synonyms (3beta,4beta,16alpha,21beta,22alpha)-28-(Acetyloxy)-16,22,23-trihydroxy-21-[[(2E)-2-methyl-1-oxo-2-buten-1-yl]oxy]olean-12-en-3-yl O-beta-D-glucopyranosyl-(1-2)-O-[beta-D-glucopyranosyl-(1-4)]-beta-D-glucopyranosiduronic acid
PubChem Compound 6476032
Last Modified Aug 15 2023

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